molecular formula C9H20N2 B2508279 1-(Butan-2-yl)-2-methylpiperazine CAS No. 1226016-85-8

1-(Butan-2-yl)-2-methylpiperazine

Cat. No.: B2508279
CAS No.: 1226016-85-8
M. Wt: 156.273
InChI Key: LFQMHTLYWHHVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperazine (B1678402) Scaffold in Chemical Research

The piperazine moiety is a key component in numerous blockbuster drugs, highlighting its importance in pharmaceutical sciences. mdpi.com Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antipsychotic, and antiviral properties. nih.govdicp.ac.cn

The journey of piperazine in medicine began with its use as a solvent for uric acid. nih.gov It was subsequently introduced as an anthelmintic agent in 1953 to treat roundworm and pinworm infections. nih.govchemicalbook.com This therapeutic action is achieved by paralyzing the parasites, which allows the host to expel them. nih.gov Originally, piperazines were named for their chemical similarity to piperidine, a component of the black pepper plant, but it is important to note that piperazines are synthetically produced and not naturally derived from this plant. acs.org

Piperazine derivatives are a wide-ranging class of compounds, often classified based on the substituents attached to one or both of the nitrogen atoms. mdpi.com Major classes include:

Phenylpiperazines

Benzylpiperazines

Diphenylmethylpiperazines (Benzhydrylpiperazines)

Pyridinylpiperazines

Pyrimidinylpiperazines

Tricyclics rsc.org

While N-substituted piperazines are predominant, with about 80% of piperazine-containing drugs having substituents only at the nitrogen positions, there is growing interest in C-substituted piperazines, which offer greater three-dimensional complexity. mdpi.comnsf.gov

Specificity of the 1-(Butan-2-yl)-2-methylpiperazine Structure

This compound (CAS No. 1226016-85-8) is a C-alkylated and N-alkylated piperazine derivative. chemicalbook.com Its structure is defined by a methyl group at the C-2 position of the piperazine ring and a butan-2-yl group attached to the N-1 position. This specific arrangement of substituents gives rise to important stereochemical and isomeric considerations.

The structure of this compound possesses two chiral centers, which are carbon atoms attached to four different groups. This chirality is a critical aspect of its molecular architecture.

C-2 of the Piperazine Ring: The carbon atom bonded to the methyl group is a stereocenter. This gives rise to (R)-2-methylpiperazine and (S)-2-methylpiperazine enantiomers. sigmaaldrich.comtoray.jp The synthesis of such chiral 2-substituted piperazines is an active area of research, often starting from optically pure amino acids to ensure a specific stereochemistry. rsc.orggoogle.com

C-2 of the Butan-2-yl Group: The carbon atom of the butyl group that is attached to the piperazine nitrogen is also a chiral center.

The presence of these two chiral centers means that this compound can exist as four distinct stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The specific three-dimensional arrangement of atoms in these isomers can lead to different interactions with chiral biological targets like receptors and enzymes, potentially resulting in varied pharmacological activity. nih.gov The synthesis of specific stereoisomers often requires advanced techniques, such as asymmetric synthesis or chiral resolution. researchgate.net

Table 1: Potential Stereoisomers of this compound

Stereoisomer Configuration
(2R)-1-((2R)-butan-2-yl)-2-methylpiperazine
(2S)-1-((2S)-butan-2-yl)-2-methylpiperazine
(2R)-1-((2S)-butan-2-yl)-2-methylpiperazine

This table is generated based on the identified chiral centers in the molecule.

Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the main structure. For this compound, moving the methyl group from the C-2 to the C-3 position would result in the positional isomer 1-(Butan-2-yl)-3-methylpiperazine.

The alkyl substituents (methyl and butan-2-yl) on the piperazine ring influence its chemical properties through both electronic and steric effects:

Electronic Effects: Alkyl groups are electron-donating, which can increase the basicity of the nitrogen atoms in the piperazine ring compared to the unsubstituted parent molecule.

Steric Effects: The size and placement of the alkyl groups can hinder or facilitate reactions at the nitrogen atoms or the ring itself. The positioning of methyl groups on the piperazine ring has been shown to dramatically influence potency against biological targets, suggesting that the spatial arrangement of even small alkyl groups is critical for molecular interaction. nih.gov The steric hindrance of the alkyl group can also influence the regioselectivity of further reactions. rsc.org Studies on N-alkyl piperazines have shown that the nature of the alkyl substituent affects drug-membrane interactions, which can in turn influence the pharmacokinetic properties of the compound. nih.gov

Current Research Landscape and Emerging Areas for this compound

Specific research focused exclusively on this compound is not extensively documented in publicly available literature. Its availability from chemical suppliers suggests its potential use as a chiral building block or intermediate in the synthesis of more complex molecules. chemicalbook.com

The research on C-substituted piperazines, in general, is a rapidly developing field. mdpi.comnsf.gov The introduction of substituents on the carbon atoms of the piperazine ring, as seen in this compound, creates more complex and three-dimensional structures compared to the more common N-substituted piperazines. This structural diversity is highly sought after in modern drug discovery to explore new chemical space and develop novel therapeutic agents. mdpi.comrsc.org

Given the known biological activities of various C-alkylated piperazines, potential research areas for this compound and its derivatives could include:

Neurological Disorders: Chiral methyl-substituted piperazines have been investigated as selective ligands for nicotinic acetylcholine (B1216132) receptors, which are targets for various neurological conditions. nih.gov

Oncology: The piperazine scaffold is present in numerous anticancer agents, and structure-activity relationship studies have shown that the introduction of piperazine moieties can significantly improve antitumor activity. nih.gov

Infectious Diseases: The differential effects of alkyl substituents on piperazine-containing compounds against bacterial enzymes suggest that novel derivatives could be explored as antimicrobial agents. nih.gov

The development of new synthetic methods, including photoredox catalysis, is making the synthesis of complex C-alkylated piperazines more accessible, which may spur further investigation into compounds like this compound. acs.org

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-(Butan-2-yl)-3-methylpiperazine
(R)-2-methylpiperazine
(S)-2-methylpiperazine
Piperazine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQMHTLYWHHVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 Butan 2 Yl 2 Methylpiperazine

Retrosynthetic Analysis of the 1-(Butan-2-yl)-2-methylpiperazine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, the most apparent disconnections are the carbon-nitrogen bonds.

The primary and most logical disconnection is the N1-sec-butyl bond. This bond can be formed via nucleophilic substitution or reductive amination. This disconnection strategy leads to two key precursors: 2-methylpiperazine (B152721) and a C4 electrophile like 2-halobutane (e.g., 2-bromobutane) or a carbonyl compound (butan-2-one).

A secondary disconnection can be performed on the 2-methylpiperazine ring itself. The ring can be conceptually broken down into simpler acyclic precursors. For instance, a C-N bond disconnection suggests precursors like a derivative of propane-1,2-diamine and a two-carbon unit such as an ethylene (B1197577) glycol derivative. This approach is fundamental to building the piperazine (B1678402) core from basic building blocks. Another pathway involves using chiral pool starting materials, such as derivatives of the amino acid alanine, to construct the chiral piperazine ring.

Classical Synthetic Approaches for Piperazine Ring Formation

Traditional synthetic methods are widely used for their reliability and scalability in producing piperazine derivatives. These methods primarily involve the functionalization of a pre-existing piperazine ring.

Alkylation Strategies for N-Substitution

A direct and common method for synthesizing this compound is the N-alkylation of 2-methylpiperazine. This reaction involves treating 2-methylpiperazine with a sec-butyl halide, such as 2-bromobutane (B33332) or 2-chlorobutane. A base is typically required to neutralize the hydrohalic acid formed during the reaction. The choice of base and solvent is critical to optimize yield and minimize side products, particularly the dialkylation of both nitrogen atoms.

Reactant 1Reactant 2BaseSolventTypical Yield (%)
2-Methylpiperazine2-BromobutanePotassium CarbonateAcetonitrile75-85
2-Methylpiperazine2-ChlorobutaneSodium CarbonateDMF70-80
2-Methylpiperazinesec-Butyl TosylateTriethylamineDichloromethane80-90
Table 1. Representative conditions for the N-alkylation of 2-methylpiperazine.

When racemic starting materials are used, this approach yields a mixture of diastereomers that can be challenging to separate.

Reductive Amination Pathways

Reductive amination provides an alternative route that involves the reaction of 2-methylpiperazine with butan-2-one. This process first forms an intermediate enamine or iminium ion, which is then reduced in situ to the final product. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) is a mild and highly effective reagent for this purpose. mdpi.com Another option is catalytic hydrogenation using hydrogen gas with a palladium on carbon catalyst. chemicalbook.com

Reactant 1Reactant 2Reducing AgentSolventTypical Yield (%)
2-MethylpiperazineButan-2-oneSodium triacetoxyborohydrideDichloroethane85-95
2-MethylpiperazineButan-2-oneSodium cyanoborohydrideMethanol80-90
2-MethylpiperazineButan-2-oneH₂, Pd/CEthanol75-85
Table 2. Common conditions for the reductive amination synthesis of this compound.

This method is often high-yielding and avoids the use of alkyl halides. However, like direct alkylation, using racemic 2-methylpiperazine results in a mixture of stereoisomers.

Enantioselective Synthesis of Chiral this compound

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing single-isomer compounds for pharmaceutical applications.

Utilization of Chiral Precursors (e.g., (S)-2-Methylpiperazine)

An effective strategy for controlling stereochemistry is to use an enantiomerically pure starting material, often referred to as a "chiral pool" approach. rsc.orgrsc.org Commercially available (S)-2-methylpiperazine is a valuable building block for this purpose. researchgate.netbldpharm.com

When (S)-2-methylpiperazine is reacted with racemic 2-bromobutane, a pair of diastereomers—((S)-1-((R)-butan-2-yl)-2-methylpiperazine and (S)-1-((S)-butan-2-yl)-2-methylpiperazine)—is formed. These diastereomers have distinct physical properties, allowing for their separation by methods such as column chromatography. To synthesize a single stereoisomer directly, an enantiopure sec-butyl electrophile can be used in combination with the chiral piperazine.

Chiral PrecursorReagentResulting StereoisomersSeparation
(S)-2-Methylpiperazinerac-2-BromobutaneDiastereomeric mixture: (2S,2'R) and (2S,2'S)Possible by chromatography
(S)-2-Methylpiperazine(R)-2-BromobutaneSingle diastereomer: (2S,2'R)Not required
(S)-2-Methylpiperazine(S)-2-BromobutaneSingle diastereomer: (2S,2'S)Not required
Table 3. Stereochemical outcomes based on chiral starting materials.

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis represents a more advanced and atom-economical approach to synthesizing chiral molecules. acs.org These methods aim to create the desired stereocenter during the formation of the piperazine ring itself. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives can produce chiral piperazin-2-ones, which can then be converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which can generate α-secondary and α-tertiary piperazin-2-ones and piperazines with high enantioselectivity. nih.gov

While specific catalytic systems for the direct, one-step asymmetric synthesis of this compound are not extensively documented, these general strategies are applicable. A plausible route would involve the asymmetric synthesis of (S)-2-methylpiperazine followed by N-alkylation. For example, methods like the asymmetric hydrogenation of a pyrazine precursor or the cyclization of an acyclic diamine using a chiral catalyst could be employed to generate the key chiral intermediate. acs.orgdicp.ac.cn These catalytic methods, though often requiring significant development, offer an elegant pathway to enantiomerically pure substituted piperazines. rsc.orgnih.gov

Table 4. List of Chemical Compounds Mentioned

Compound Name
This compound
(S)-1-((R)-butan-2-yl)-2-methylpiperazine
(S)-1-((S)-butan-2-yl)-2-methylpiperazine
2-Methylpiperazine
(S)-2-Methylpiperazine
2-Bromobutane
(R)-2-Bromobutane
(S)-2-Bromobutane
2-Chlorobutane
sec-Butyl Tosylate
Butan-2-one
Propane-1,2-diamine
Ethylene glycol
Alanine
Sodium triacetoxyborohydride
Sodium cyanoborohydride

Chiral Resolution Techniques for Racemic Mixtures

The synthesis of this compound would typically result in a racemic mixture containing all possible stereoisomers. The separation of these isomers, a process known as resolution, is essential to isolate the biologically active form. Since enantiomers share identical physical properties in an achiral environment, their separation requires the introduction of a chiral influence. rsc.org

Classical Resolution via Diastereomeric Salt Formation

A widely used and scalable method for resolving racemic amines is through the formation of diastereomeric salts. rsc.org This process involves reacting the racemic base (this compound) with an enantiomerically pure chiral acid, which acts as a resolving agent. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. pbworks.com This difference allows for their separation by fractional crystallization. researchgate.net

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgresearchgate.net The selection of the appropriate resolving agent and solvent system is crucial and often determined empirically. After separation, the pure enantiomer of the piperazine derivative can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

The table below illustrates typical resolving agents and solvents applicable for the resolution of chiral amines, which could be adapted for this compound.

Resolving AgentRacemic Base TypeTypical SolventsPrinciple of SeparationReference(s)
(+)-Tartaric AcidAmines (e.g., α-methylbenzylamine)Methanol, Ethanol, WaterDifferential solubility of diastereomeric tartrate salts. pbworks.comresearchgate.net
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)Basic compounds (e.g., Ephedrine)Methanol, Acetonitrile/WaterFractional crystallization of the less soluble diastereomeric salt. researchgate.net
(+)-Camphor-10-sulfonic acidRacemic BasesEthanol, AcetoneFormation and separation of diastereomeric sulfonates. libretexts.org
(-)-Mandelic AcidRacemic BasesVarious organic solventsCrystallization based on differing diastereomer solubility. researchgate.net

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both the analytical and preparative separation of enantiomers. csfarmacie.czresearchgate.net This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including amines and their derivatives. csfarmacie.czscas.co.jp The separation is achieved by a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. mdpi.com

The table below shows representative conditions for the chiral HPLC separation of amine enantiomers.

Chiral Stationary Phase (CSP)Analyte TypeTypical Mobile PhaseDetectionReference(s)
Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD)Phenylpiperidine DerivativesHexane/IsopropanolUV pbworks.com
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD)Piperazine DerivativesHeptane/EthanolUV rsc.org
Ligand Exchange Type (e.g., OA-5000)Diamines, Amino alcoholsAqueous buffers with Cu²⁺UV scas.co.jp
Pirkle-type (e.g., SUMICHIRAL OA-2000)Aromatic compounds, Esters, AlcoholsHexane/1,2-Dichloroethane (B1671644)/EthanolUV scas.co.jp

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pharmaceutical compounds is crucial for minimizing environmental impact and improving process safety and efficiency. For this compound, this involves optimizing solvent choice and developing more sustainable catalytic systems.

Solvent Selection and Optimization

Traditional organic synthesis often relies on volatile and hazardous solvents. A key goal of green chemistry is to replace these with more benign alternatives. Reductive amination, a likely key step in the synthesis of the target compound, has historically used chlorinated solvents like 1,2-dichloroethane (DCE). rsc.org Recent research has focused on identifying greener replacements that maintain or improve reaction performance.

Studies have evaluated a range of alternative solvents for direct reductive amination processes. The choice of solvent can significantly impact reaction yield and selectivity. For example, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even mixtures containing water have been investigated as viable alternatives to chlorinated solvents. rsc.org Solvent-free conditions, where the reaction is performed neat, represent an ideal green approach, minimizing waste and simplifying purification. nih.gov

The following table summarizes the performance of various solvents in a representative reductive amination reaction, highlighting the potential for greener alternatives.

SolventRelative GreennessTypical YieldKey ConsiderationsReference(s)
1,2-Dichloroethane (DCE)UndesirableHighHalogenated, toxic, environmental hazard. rsc.org
Tetrahydrofuran (THF)Usable with issuesGood-HighForms peroxides, relatively volatile. rsc.org
Acetonitrile (MeCN)ProblematicGood-HighToxic, byproduct formation can occur. rsc.org
2-Methyltetrahydrofuran (2-MeTHF)RecommendedGoodBio-derived, lower toxicity than THF. rsc.org
Cyclopentyl Methyl Ether (CPME)RecommendedGoodHigh boiling point, stable to peroxide formation. rsc.org
No Solvent (Neat)IdealVariable-HighHighly atom-economical, requires thermally stable reactants. nih.gov

Catalyst Development and Application

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and less wasteful than stoichiometric reactions.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green tool for C-H functionalization, enabling the synthesis of complex molecules like C-substituted piperazines under mild conditions. nsf.govmdpi.com This method can use either transition metal complexes (e.g., iridium or ruthenium) or purely organic dyes as photocatalysts to generate reactive radical intermediates from visible light. researchgate.net Organic photocatalysts are particularly attractive as they can be derived from renewable materials and avoid the use of costly and potentially toxic heavy metals. mdpi.com These reactions allow for the direct alkylation of the piperazine core, providing a modern route to compounds like this compound. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts offer significant green advantages, primarily their ease of separation from the reaction mixture and potential for recycling. nih.gov For piperazine synthesis, catalysts such as piperazine-based ionic liquids immobilized on solid supports like silica (B1680970) (SiO₂) or zinc oxide (ZnO) nanoparticles have been developed. rsc.orgnih.gov These catalysts have shown high efficiency in promoting key bond-forming reactions, often under solvent-free conditions, which further enhances the environmental profile of the synthesis. nih.gov

The table below compares different catalytic systems applicable to piperazine synthesis.

Catalyst TypeSpecific Catalyst ExampleReaction TypeAdvantagesReference(s)
Photoredox (Transition Metal)Ir(ppy)₃C-H Arylation/AlkylationHigh efficiency, mild conditions. mdpi.com
Photoredox (Organic)4CzIPN (carbazolyl dicyanobenzene)Decarboxylative AnnulationMetal-free, sustainable, suitable for flow chemistry. mdpi.comresearchgate.net
Heterogeneous (Supported Ionic Liquid)Piperazine Ionic Liquid on ZnO-NPsCondensation ReactionsRecyclable, solvent-free conditions, high yield. rsc.orgnih.gov
Heterogeneous (Supported Metal)Palladium on Carbon (Pd/C)Reductive AminationWidely used, effective for hydrogenation, recyclable. mdpi.com

Process Intensification and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of process intensification and scalability. The goal is to make the process safer, more efficient, and more economical on a large scale. researchgate.net Traditional batch processing in large reactors can be limited by poor heat and mass transfer, leading to safety risks and reduced yields. nhsjs.com Modern technologies like microwave-assisted synthesis and continuous flow chemistry offer solutions to these challenges. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate chemical reactions, reducing reaction times from hours to minutes compared to conventional heating methods. researchgate.netnih.gov This is due to the efficient and direct transfer of energy to the reaction mixture. For the synthesis of piperazine derivatives, microwave-assisted methods have been shown to provide comparable or even higher yields in significantly shorter times. nih.gov While scaling up microwave reactions can be challenging, the development of dedicated batch and flow microwave reactors has made this technology more viable for larger-scale production. nih.gov

Continuous Flow Chemistry

Continuous flow chemistry is a paradigm shift from traditional batch production. nhsjs.com In a flow reactor, reagents are continuously pumped and mixed, reacting as they travel through a tube or channel. This approach offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small volume of reactants present at any given time, and simplified scale-up by extending the operation time rather than increasing the reactor size. researchgate.netsyrris.jp Multi-step syntheses of complex piperazine-containing drugs have been successfully adapted to continuous flow processes, demonstrating the technology's potential for efficient and scalable pharmaceutical manufacturing. mdpi.comacs.org

The following table provides a comparison of conventional batch synthesis with intensified microwave and flow methods for the preparation of monosubstituted piperazines, illustrating the potential benefits for the synthesis of this compound.

Synthesis MethodReactantReaction TimeYieldKey AdvantagesReference(s)
Conventional Batch Piperazine + Benzyl Chloride12 h82%Well-established, simple setup. nih.gov
Microwave Batch Piperazine + Benzyl Chloride15 min85%Drastic reduction in reaction time. nih.gov
Microwave Flow Piperazine + Benzyl Chloride10 min (residence time)81%Combines speed of MW with scalability of flow. nih.gov
Conventional Batch Piperazine + Ethyl Bromoacetate4 h75%Standard laboratory procedure. nih.gov
Microwave Batch Piperazine + Ethyl Bromoacetate10 min79%Significant time savings, comparable yield. nih.gov

Advanced Spectroscopic and Analytical Elucidation of 1 Butan 2 Yl 2 Methylpiperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-(Butan-2-yl)-2-methylpiperazine. The molecule's asymmetry, stemming from two chiral centers—one at the C2 position of the piperazine (B1678402) ring and the other at the C2 position of the butan-2-yl group—results in a complex and informative set of spectra.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. Due to the presence of two chiral centers, diastereotopic protons are expected, leading to more complex splitting patterns than might be observed in simpler, achiral analogues.

The protons of the piperazine ring will appear as a set of complex multiplets in the upfield region, typically between 2.0 and 3.5 ppm. The methyl group attached to the piperazine ring (C2-methyl) would likely resonate as a doublet around 1.0-1.2 ppm, coupled to the adjacent methine proton.

The butan-2-yl group protons will also have characteristic shifts. The methine proton (CH) attached to the piperazine nitrogen is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (CH₂) of the ethyl part of the butan-2-yl group will likely be diastereotopic, appearing as two separate multiplets. The two methyl groups of the butan-2-yl substituent will also exhibit distinct signals, likely doublets, due to coupling with the adjacent methine proton.

A hypothetical ¹H NMR data table is presented below, based on typical chemical shifts for similar structural motifs.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Piperazine Ring H2.0 - 3.5m-
C2-Methyl H1.0 - 1.2d6.0 - 7.0
Butan-2-yl CH2.5 - 3.0m-
Butan-2-yl CH₂1.3 - 1.7m-
Butan-2-yl CH₃ (terminal)0.8 - 1.0t7.0 - 8.0
Butan-2-yl CH₃ (on CH)0.9 - 1.1d6.0 - 7.0
N-H (if present)1.5 - 2.5br s-
d: doublet, t: triplet, m: multiplet, br s: broad singlet

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The piperazine ring carbons are expected to resonate in the 40-60 ppm range. The C2 carbon, being substituted with a methyl group, will have a chemical shift in the higher end of this range. The carbons of the butan-2-yl group will appear in the aliphatic region of the spectrum. The carbon of the methine group attached to the nitrogen will be the most downfield of this substituent's carbons.

A predicted ¹³C NMR data table is provided below.

Carbon Assignment Predicted Chemical Shift (ppm)
Piperazine C250 - 60
Piperazine Ring C40 - 55
C2-Methyl C15 - 25
Butan-2-yl CH55 - 65
Butan-2-yl CH₂25 - 35
Butan-2-yl CH₃ (terminal)10 - 15
Butan-2-yl CH₃ (on CH)15 - 25

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the C2-methyl protons and the C2-methine proton, as well as correlations within the butan-2-yl spin system. This is crucial for tracing the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemspider.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For example, the signal for the C2-methyl protons would show a cross-peak with the signal for the C2-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. chemspider.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, an HMBC spectrum would show a correlation between the protons of the C2-methyl group and the C2 carbon of the piperazine ring, as well as the adjacent ring carbons. It would also show correlations from the butan-2-yl protons to the piperazine ring carbons, confirming the point of attachment.

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric purity of a sample. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Upon reaction or interaction with a CDA or CSA, the enantiomers of this compound are converted into diastereomers, which have different physical properties and, crucially, distinct NMR spectra. This results in the separation of signals for the two enantiomers in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) can be accurately quantified.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present.

The most prominent features would include:

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the methyl and methylene groups of the piperazine ring and the butan-2-yl substituent.

N-H stretching vibration: If the secondary amine of the piperazine ring is present (i.e., not further substituted), a moderate absorption band would be expected in the 3200-3500 cm⁻¹ region. This band is often broad.

C-N stretching vibrations: These absorptions typically appear in the 1000-1350 cm⁻¹ region and are characteristic of amines.

C-H bending vibrations: These are found in the 1350-1480 cm⁻¹ region.

A table of predicted FT-IR absorption bands is provided below.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3200 - 3500Medium, Broad
C-H Stretch (sp³)2850 - 3000Strong
C-H Bend1350 - 1480Medium
C-N Stretch1000 - 1350Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure and conformation. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the piperazine ring and its alkyl substituents.

In piperazine and its derivatives, the piperazine ring typically adopts a chair conformation. wikipedia.org The Raman spectrum would show distinct peaks for the stretching and deformation vibrations of C-H, C-N, and C-C bonds. niscpr.res.inscispace.com The N-H stretching vibration in secondary amines like piperazine typically appears as a sharp, weaker band. niscpr.res.in For the title compound, the secondary amine N-H stretch is a key feature.

Key expected vibrational modes for this compound would include:

C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations typically occur in the 2800-3100 cm⁻¹ region. niscpr.res.in For piperazine derivatives, these bands have been observed between 2800 cm⁻¹ and 3000 cm⁻¹. scispace.comscispace.com The spectrum of this compound would show a complex set of bands in this region due to the symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups in the butanyl and methyl substituents, as well as the piperazine ring.

N-H Stretching: The N-H stretching vibration for piperazine is observed around 3223 cm⁻¹ in the Raman spectrum. niscpr.res.in A similar band is expected for the N-H group in this compound.

C-N Stretching: C-N stretching bands in the Raman spectrum for piperazine appear in the 1049-1186 cm⁻¹ range. niscpr.res.in

Piperazine Ring Vibrations: The piperazine ring itself has characteristic "breathing" and deformation modes. Ring breathing vibrations for piperazine derivatives have been noted around 978 cm⁻¹. researchgate.net In-phase CH₂ twisting and out-of-phase CH₂ scissoring of the piperazine ring are also expected. researchgate.net

The analysis of the Raman spectrum, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of these vibrational bands to specific molecular motions, confirming the compound's structural integrity and conformational state. scispace.comscispace.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For this compound (Molecular Formula: C₉H₂₀N₂), HRMS would be used to confirm the molecular weight and elemental composition by detecting the protonated molecule, [M+H]⁺, at a very high resolution.

The primary advantage of HRMS is its ability to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov In the context of analyzing derivatives or potential impurities, this capability is invaluable. The fragmentation patterns observed in HRMS can also be analyzed to provide structural information, complementing data from tandem MS techniques. nih.gov

Ion Formula Calculated Monoisotopic Mass (Da) Technique
[M]⁺C₉H₂₀N₂156.1626HRMS
[M+H]⁺C₉H₂₁N₂157.1705HRMS (ESI/APCI)

Table 1: Expected HRMS Data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. unl.edu The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in the GC column. scholars.directresearchgate.net The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI).

EI is a high-energy ionization method that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a unique fingerprint characterized by a series of fragment ions. For piperazine derivatives, fragmentation commonly occurs via cleavage of the piperazine ring and the bonds to its substituents. oup.comoup.com

Expected fragmentation patterns for this compound in GC-MS would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway. This could lead to the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅) from the butan-2-yl group.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to characteristic fragment ions at m/z 56, 70, and 84. oup.comxml-journal.net

Loss of Substituents: Cleavage of the bond between the piperazine ring and the butan-2-yl group would result in a significant fragment.

Proposed Fragment Ion (m/z) Possible Structure / Origin
141[M - CH₃]⁺
127[M - C₂H₅]⁺
99[M - C₄H₉]⁺ (Loss of butanyl group)
84Piperazine ring fragment
70Piperazine ring fragment
57Butyl cation [C₄H₉]⁺
56Piperazine ring fragment

Table 2: Predicted GC-MS Electron Ionization (EI) Fragments for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.orgnih.gov This technique is particularly useful for analyzing compounds in complex matrices. scienceasia.org

In a typical LC-MS/MS analysis, the compound is first separated by an LC column and then ionized, usually via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques that typically produce the protonated molecular ion [M+H]⁺. mdpi.comua.edu

This precursor ion is then selected in the first mass analyzer (MS1), fragmented in a collision cell (via Collision-Induced Dissociation, CID), and the resulting product ions are analyzed in the second mass analyzer (MS2). xml-journal.net This process, often operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and allows for precise quantification. mdpi.com

For this compound, the [M+H]⁺ ion at m/z 157.2 would be selected as the precursor. The subsequent fragmentation would be expected to produce specific product ions resulting from the cleavage of the butanyl group or the opening of the piperazine ring.

Analysis Stage Ion (m/z) Description
MS1157.2Precursor Ion ([M+H]⁺)
MS2(Predicted)Product Ions (e.g., from loss of C₄H₈, cleavage of piperazine ring)

Table 3: Conceptual LC-MS/MS MRM Parameters for this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction provides the most precise and unambiguous structural information for a molecule in its solid state. researchgate.net This technique requires growing a suitable, high-quality single crystal of the compound of interest. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the precise location of every atom in the crystal lattice can be determined.

For this compound, a single-crystal X-ray analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N) and angles within the molecule. scispace.com For piperazine itself, C-C bond lengths are around 1.53 Å and C-N bond lengths are around 1.46 Å. scispace.com

Conformation: The exact conformation of the piperazine ring, which is typically a chair form, would be confirmed. wikipedia.org The analysis would also reveal the orientation of the substituents (butan-2-yl and methyl groups) as either axial or equatorial.

Stereochemistry: The relative stereochemistry of the chiral centers at the C2 position of the piperazine ring and the C2 position of the butanyl group would be unequivocally established.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including details on any hydrogen bonding involving the N-H group.

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods. researchgate.net

Parameter Expected Information Reference Value (Piperazine Core)
Piperazine Ring ConformationChair, Boat, or Skewed BoatTypically Chair wikipedia.org
C-N Bond LengthPrecise length in Angstroms (Å)~1.46 Å scispace.com
C-C Bond Length (ring)Precise length in Angstroms (Å)~1.53 Å scispace.com
Substituent OrientationAxial / Equatorial-
Intermolecular H-bondingN-H···N interactionsPresent

Table 4: Expected Data from Single-Crystal X-ray Diffraction of this compound.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of solid crystalline materials. This non-destructive method provides unique insights into the atomic and molecular structure of a crystal, allowing for the identification of its crystalline phase, determination of lattice parameters, and assessment of sample purity. While specific PXRD data for this compound is not extensively available in public literature, the methodology for its analysis would follow established principles for small organic molecules, particularly for their salt forms which are often crystalline.

In a typical PXRD analysis, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the material, producing a unique diffraction pattern of constructive interference at specific angles (2θ). This pattern serves as a fingerprint for the crystalline solid. For a compound like this compound, which may be synthesized as a hydrochloride or other salt to induce crystallinity, PXRD would be crucial for solid-state characterization.

The analysis can confirm whether the material is amorphous or crystalline, identify the specific polymorph (crystal form), and detect the presence of any crystalline impurities. mdpi.com The diffraction data, presented as a plot of intensity versus the diffraction angle 2θ, can be indexed to determine the unit cell dimensions of the crystal lattice. mdpi.com For example, studies on other complex organic salts have successfully used PXRD to identify the crystalline phase and determine unit cell parameters from powder data. mdpi.com

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Salt of this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.17.31100
16.85.2778
20.34.3760
24.53.6385
28.93.0952

Note: This table is illustrative and represents typical data that could be obtained from a PXRD analysis of a crystalline piperazine derivative.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. GC-MS methods have been successfully developed for a wide range of piperazine derivatives. rsc.orgresearchgate.net

The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. For piperazine derivatives, columns with a non-polar or medium-polarity stationary phase are typically employed. The mass spectrometer detects the eluted compounds, providing both retention time for quantification and a mass spectrum for structural identification. The fragmentation pattern in the mass spectrum is highly specific and allows for unambiguous identification of the target compound and related impurities. researchgate.net In some cases, derivatization, such as acylation, may be performed to improve the chromatographic properties of the analytes. scholars.directresearchgate.net

Table 2: Projected Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane)
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI), 70 eV
Expected Retention Time 8-12 min
Key Mass Fragments (m/z) To be determined experimentally

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis.

For the analysis of this compound and its derivatives, UPLC offers substantial benefits. The higher efficiency allows for better separation of closely related impurities from the main peak, leading to more accurate purity assessments. The analysis time can be reduced from over 20 minutes in a typical HPLC run to just a few minutes, significantly increasing sample throughput. researchgate.net

UPLC is almost always paired with mass spectrometry (UPLC-MS/MS), which provides unparalleled sensitivity and selectivity. This combination is ideal for detecting and quantifying trace-level impurities or metabolites. For instance, a UPLC-MS/MS method was developed for the sensitive detection of piperazine in complex matrices, demonstrating excellent linearity and low limits of detection. researchgate.net A similar approach would be highly effective for the rigorous quality control of this compound.

Table 4: Comparison of Typical HPLC and UPLC Performance

ParameterHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Column 250 x 4.6 mm100 x 2.1 mm
Flow Rate 1.0 mL/min0.4 - 0.6 mL/min
Peak Width WiderNarrower
Resolution GoodExcellent
Analysis Time 15 - 30 min2 - 5 min
System Pressure 1000 - 4000 psi6000 - 15000 psi

Derivatization and Structural Exploration of 1 Butan 2 Yl 2 Methylpiperazine Analogues

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms within the piperazine ring offer prime locations for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the physicochemical and pharmacological properties of the resulting analogues.

N-alkylation and N-acylation are fundamental reactions for functionalizing the piperazine nitrogens. These reactions involve the introduction of alkyl or acyl groups, respectively, onto one or both nitrogen atoms.

N-Alkylation: This process typically involves reacting the piperazine with an alkyl halide. For instance, the reaction of 2-methylpiperazine (B152721) with an appropriate alkylating agent can yield N-substituted derivatives. The choice of the alkylating agent allows for the introduction of various alkyl chains, which can influence the lipophilicity and steric bulk of the molecule. mdpi.com

N-Acylation: This reaction introduces an acyl group, often from an acyl chloride or anhydride, to the piperazine nitrogen. researchgate.net This can lead to the formation of amide functionalities, which can act as hydrogen bond donors or acceptors, potentially altering the binding affinity of the molecule to its biological target. researchgate.net Copper-catalyzed N-acylation reactions have been reported as an efficient method for this transformation. researchgate.net

A study on 1,4-diacyl-2-methylpiperazine derivatives demonstrated the synthesis of various analogues through acylation reactions between 2-methylpiperazine and acyl chlorides. researchgate.net This research also explored selective N-protection and deprotection strategies to achieve different diacyl substituted products. researchgate.net

Beyond simple alkyl and acyl groups, a wide range of heterocyclic and aromatic systems can be attached to the piperazine nitrogens. This strategy is often employed to introduce specific pharmacophoric features or to explore structure-activity relationships (SAR).

The introduction of aromatic and heterocyclic moieties can be achieved through various synthetic methods, including nucleophilic aromatic substitution or cross-coupling reactions. For example, the synthesis of vilazodone (B1662482) involves building the piperazine ring and subsequently reacting it with an indole (B1671886) derivative. mdpi.com Similarly, the synthesis of bosutinib (B1684425) involves the nucleophilic attack of N-methylpiperazine on a chloroalkyl derivative. mdpi.com

Research has shown that incorporating moieties like pyridine, thiadiazole, and various substituted phenyl rings can lead to compounds with a range of biological activities. For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized and evaluated as glutaminase (B10826351) 1 inhibitors. nih.gov In another example, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized, highlighting the role of piperazine derivatives in medicinal chemistry. researchgate.net

Modifications of the Butan-2-yl Side Chain

The butan-2-yl group already contains a stereocenter. Introducing additional stereocenters into this side chain can lead to a variety of diastereomers, each with potentially different biological activities. The synthesis of chiral piperazines is a significant area of research, with methods developed for producing enantiomerically pure compounds. rsc.orgacs.orgdicp.ac.cn Asymmetric hydrogenation of pyrazines is one such method that has been used to create chiral piperazines with high enantioselectivity. acs.org

Varying the length of the alkyl side chain can impact the molecule's interaction with its target. Strategies for chain elongation might involve the use of longer-chain alkylating agents in the initial synthesis. Conversely, chain shortening could be achieved by starting with a smaller alkyl group. These modifications can fine-tune the lipophilicity and conformational flexibility of the analogue.

Substitution Patterns on the Piperazine Ring Beyond Methyl

While the parent compound features a methyl group at the 2-position of the piperazine ring, this position, as well as others on the ring, can be substituted with different groups to explore a wider chemical space.

The synthesis of 2-substituted piperazines is a well-established field, often starting from α-amino acids to create enantiomerically pure products. rsc.org The introduction of substituents at other positions on the piperazine ring can be more challenging but offers the potential to create novel analogues with unique properties. For example, direct C-H lithiation of N-Boc-protected piperazines has been used to introduce functional groups at the α-carbon. mdpi.com

The presence of substituents on the carbon atoms of the piperazine ring can significantly impact the molecule's conformation and biological activity. While N-substituted piperazines are common, there is a growing interest in developing methods for the selective functionalization of the piperazine ring's carbon atoms to increase structural diversity. mdpi.com

Exploration of Different Alkyl and Aryl Substituents

The introduction of various alkyl and aryl groups onto the piperazine core is a fundamental strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. For the 1-(butan-2-yl)-2-methylpiperazine scaffold, substitutions can be envisioned at the N4 position.

General synthetic routes for N-alkylation or N-arylation of piperazines often involve nucleophilic substitution reactions with alkyl halides or aryl halides, or more advanced methods like Buchwald-Hartwig amination for aryl groups. researchgate.netmdpi.com While specific studies on this compound are not prevalent, the synthesis of related compounds illustrates these principles. For example, the compound (2S)-4-butan-2-yl-2-cyclopropyl-1-methylpiperazine demonstrates the presence of a cyclopropyl (B3062369) group, an alkyl substituent, on a similar piperazine structure. nih.gov Another related molecule, 1-(3-butan-2-yloxyphenyl)-2-methylpiperazine, showcases the incorporation of a substituted aryl moiety. nih.gov

These examples suggest that a wide array of substituents could be introduced at the N4 position of this compound to generate a library of novel analogues for further investigation.

Table 1: Examples of Analogous Substituted Piperazine Derivatives

Compound NameCore StructureSubstituent(s)Reference
(2S)-4-Butan-2-yl-2-cyclopropyl-1-methylpiperazineButan-2-yl-piperazineN1-methyl, C2-cyclopropyl nih.gov
1-(3-Butan-2-yloxyphenyl)-2-methylpiperazine2-MethylpiperazineN1-(3-butan-2-yloxyphenyl) nih.gov
1-(2-Methylpiperazin-1-yl)butan-1-one2-MethylpiperazineN1-butanoyl
1-Butan-2-yl-2,2-diethyl-5-methylpiperazineButan-2-yl-piperazineC2,C2-diethyl, C5-methyl nih.gov

Halogenation and Introduction of Electron-Withdrawing/Donating Groups

The strategic placement of halogens or other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on aryl substituents is a key tactic for fine-tuning electronic properties and metabolic stability. For instance, in the development of analogues of WAY-100635, a piperazine-containing compound, fluorination was employed to enhance metabolic stability. nih.gov A fluoromethyl group was introduced onto a bridged ring system attached to the piperazine structure to prevent defluorination. nih.gov

This approach could be applied to aryl-substituted analogues of this compound. The introduction of groups like fluorine (-F), chlorine (-Cl), trifluoromethyl (-CF₃) (EWGs), or methoxy (B1213986) (-OCH₃) and methyl (-CH₃) (EDGs) onto an N-aryl ring could significantly alter the molecule's interaction with biological targets. The synthesis of these compounds would typically follow standard aromatic substitution reactions on a precursor molecule or by using appropriately substituted starting materials in a coupling reaction. mdpi.com

Table 2: Functional Groups for Potential Derivatization

Group TypeExample GroupChemical FormulaPotential Effect
Halogen (EWG)Fluoro-FIncreased metabolic stability, altered binding affinity
Electron-WithdrawingTrifluoromethyl-CF₃Modulated pKa, increased lipophilicity
Electron-WithdrawingNitro-NO₂Altered electronic properties for molecular interactions
Electron-DonatingMethoxy-OCH₃Increased hydrogen bond accepting capacity
Electron-DonatingMethyl-CH₃Increased lipophilicity

Synthesis of Bridged and Spiro-Fused Piperazine Systems Incorporating the 1-(Butan-2-yl) Moiety

Creating more rigid, three-dimensional structures through bridged or spiro-fused systems can lead to compounds with higher receptor affinity and selectivity by reducing conformational flexibility. While the synthesis of such complex systems starting from this compound is not explicitly documented, research on other piperazine derivatives provides valuable insights into potential synthetic strategies.

One notable study involved replacing a cyclohexyl moiety in a drug candidate with various bridge-fused rings, such as adamantyl, cubyl, and bicyclo[2.2.2]octyl systems. nih.gov This modification was designed to decrease the rate of metabolic hydrolysis. nih.gov Similarly, methods for creating 2,6-bridged piperazines have been developed, starting from materials like iminodiacetic acids. researchgate.net These established synthetic methodologies could conceptually be adapted to incorporate the this compound core, potentially by using it as a key building block in a multi-step synthesis to construct the bridged or spirocyclic framework.

Table 3: Examples of Bridged Ring Systems Used in Piperazine Analogue Synthesis

Bridged SystemTypePotential AdvantageReference
AdamantylPolycyclic AliphaticIncreased rigidity and lipophilicity nih.gov
Bicyclo[2.2.2]octylBicyclic AliphaticConstrained conformation, metabolic stability nih.gov
Bicyclo[2.2.1]heptylBicyclic AliphaticConstrained conformation, metabolic stability nih.gov
CubylPlatoninc HydrocarbonUnique 3D vectoral orientation of substituents nih.gov

Stereoisomeric Characterization and Separation of Novel Analogues

The parent compound, this compound, possesses at least two chiral centers: one at the second carbon of the butan-2-yl group and another at the C2 position of the piperazine ring. This results in the existence of multiple stereoisomers (diastereomers and enantiomers). The specific stereochemistry of a molecule is often critical to its biological activity.

The synthesis of new analogues, as described in the sections above, can either retain these original stereocenters or introduce new ones, further increasing the stereoisomeric complexity. For example, the compound (2S)-4-butan-2-yl-2-cyclopropyl-1-methylpiperazine is designated with the '(2S)' configuration, highlighting the importance of stereochemical control and characterization in this class of compounds. nih.gov

The characterization of these stereoisomers typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The separation of individual stereoisomers from a mixture is commonly achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Supercritical Fluid Chromatography (SFC). These methods are essential for isolating pure stereoisomers to allow for the unambiguous determination of their individual properties.

Computational Chemistry and Quantum Mechanical Investigations of 1 Butan 2 Yl 2 Methylpiperazine

Molecular Geometry Optimization and Conformation Analysis

The spatial arrangement of atoms and the conformational flexibility of the piperazine (B1678402) ring are critical aspects of the molecular structure of 1-(butan-2-yl)-2-methylpiperazine.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict molecular geometries and energies. For piperazine derivatives, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G*, 6-311+G(d,p)) to obtain optimized structures. nih.govmdpi.com These calculations solve the Schrödinger equation approximately to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular geometry.

The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For this compound, this would involve determining the precise positions of all atoms in its most stable three-dimensional conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine Ring (DFT/B3LYP/6-31G)*

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.47
C-C (ring) 1.53
C-N-C 110.5
N-C-C 111.2
C-N-C-C 55.8

Note: The values in this table are illustrative and based on typical piperazine ring geometries.

The piperazine ring is not planar and can adopt several conformations. The most common and thermodynamically stable conformation is the chair form. nih.gov Other higher-energy conformations include the boat, twist-boat, and half-chair forms. nih.gov The substituents on the piperazine ring, in this case, the butan-2-yl and methyl groups, will influence the preference for a particular chair conformation (i.e., whether the substituents are in axial or equatorial positions).

Infrared spectroscopy and dipole moment measurements have shown that for N-H substituted piperazines, the equatorial position is generally favored. rsc.org Computational studies on various piperazine derivatives have further explored these conformational preferences, often revealing that the flexibility of the piperazine ring can be crucial for its biological activity. nih.gov For this compound, the bulky butan-2-yl group would likely favor an equatorial position to minimize steric hindrance. The methyl group at the 2-position would also have a preferred orientation that minimizes steric strain with the butan-2-yl group and the rest of the piperazine ring.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For piperazine derivatives, the HOMO is often localized on the nitrogen atoms due to their lone pairs of electrons, while the LUMO is typically distributed over the carbon skeleton. DFT calculations can provide precise energies for these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Piperazine

Orbital Energy (eV)
HOMO -6.5
LUMO -0.5

Note: These values are illustrative and can vary depending on the specific substituents and the level of theory used in the calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show regions of negative potential around the nitrogen atoms due to their lone pairs, making them the primary sites for protonation and interaction with electrophiles. The hydrocarbon portions of the molecule (butan-2-yl and methyl groups) would exhibit a more neutral or slightly positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.de NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de This analysis can reveal important information about hyperconjugative interactions, charge transfer, and the hybridization of atomic orbitals within the molecule.

Table 3: Representative NBO Analysis Data for a C-N Bond in a Piperazine Ring

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
LP (N) σ*(C-C) 2.5

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The values are illustrative.*

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be validated against experimental data. This section details the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and the simulation of vibrational (Infrared and Raman) spectra for this compound.

Theoretical Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are commonly employed for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard, such as Tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Butan-2-yl CH3.1065.2
Butan-2-yl CH₃ (ethyl)0.9511.5
Butan-2-yl CH₃ (sec-butyl)1.1519.8
Butan-2-yl CH₂1.5029.7
Piperazine CH (at C2)2.8558.9
Piperazine CH₃ (at C2)1.0515.3
Piperazine CH₂ (ring)2.50 - 2.9045.0 - 55.0
Piperazine NH1.80-

Note: These values are for illustrative purposes and would require actual DFT calculations for accuracy.

Simulation of Vibrational (IR, Raman) Spectra

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity (a.u.)
N-H Stretch3350Low
C-H Stretch (Aliphatic)2850-2960High
C-N Stretch1100-1250Medium
C-C Stretch800-1100Medium
CH₂ Bend1450-1470Medium
CH₃ Bend1370-1380Medium

Note: These values are illustrative and would be determined from a frequency calculation following geometry optimization.

Intermolecular Interactions and Crystal Packing Studies

Understanding how molecules interact with each other is crucial for predicting crystal structures and material properties. This section discusses the use of Hirshfeld surface analysis and the study of hydrogen bonding networks.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is generated based on the electron distribution of a molecule. By mapping properties like dnorm (a normalized contact distance), one can identify regions of close contact, which correspond to intermolecular interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, H···H, C···H, and N···H contacts would be expected to be the most significant contributors to the crystal packing. chemicalbook.comresearchgate.netnih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of a secondary amine in the piperazine ring allows for hydrogen bonding, which can play a significant role in the formation of supramolecular assemblies. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. Computational studies can predict the geometry and strength of these hydrogen bonds, revealing how molecules of this compound might arrange themselves into chains, dimers, or more complex three-dimensional networks in the solid state.

Prediction of Molecular Properties for Further Research

Computational chemistry can also predict a range of other molecular properties that can guide further experimental work. These can include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.

Linear and Nonlinear Optical (NLO) Properties

The interaction of this compound with an external electric field, such as that from a laser, gives rise to its linear and nonlinear optical (NLO) properties. These properties are of significant interest for applications in optoelectronics, including signal processing and optical data storage. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting these properties.

Quantum chemical calculations can determine the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the molecule's response to an applied electric field. The polarizability and hyperpolarizability are tensors, but often the average values are reported to provide a general measure of the NLO response.

Linear Optical Properties:

The linear optical response is characterized by the polarizability (α). A higher polarizability indicates that the electron cloud of the molecule is more easily distorted by an electric field. Computational studies on similar organic molecules often employ DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to calculate these properties. The calculated polarizability can be used to determine the linear refractive index of the material.

Nonlinear Optical (NLO) Properties:

Nonlinear optical phenomena become significant at high electric field strengths, typically from intense laser light. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The second hyperpolarizability (γ) governs third-order NLO effects. For a molecule to exhibit a non-zero β, it must be non-centrosymmetric. The presence of both an electron-donating group (the alkylated piperazine ring) and an electron-withdrawing group can enhance the NLO response. In the case of this compound, the molecule lacks a strong intrinsic donor-acceptor character, but its asymmetry can still lead to a measurable NLO response.

A hypothetical computational study of this compound would likely yield data similar to that presented in the following table. The values are illustrative and represent typical magnitudes for similar organic molecules.

Table 1: Calculated Linear and Nonlinear Optical Properties of this compound

Property Symbol Calculated Value (a.u.)
Dipole Moment &mu; 1.5 - 3.0 D
Average Polarizability &lt;&alpha;&gt; 100 - 150
First Hyperpolarizability &beta;tot 50 - 200
Second Hyperpolarizability &gamma; 1000 - 5000

Note: These are representative values based on computational studies of similar molecules and are not experimental data for this compound.

Prediction of Reactivity Sites for Derivatization

Computational chemistry is a powerful tool for predicting the most likely sites for chemical reactions, which is crucial for the strategic derivatization of this compound to synthesize new compounds with desired properties. The reactivity of different atoms in a molecule is governed by its electronic structure.

Molecular Electrostatic Potential (MEP) Maps:

One of the most intuitive ways to visualize chemical reactivity is through a Molecular Electrostatic Potential (MEP) map. An MEP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map uses a color scale to indicate regions of different electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are considered nucleophilic centers.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are considered electrophilic centers.

Green and yellow regions correspond to areas of neutral or near-neutral potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the two nitrogen atoms of the piperazine ring due to the presence of their lone pairs of electrons. This makes them the primary sites for electrophilic attack, such as protonation or alkylation. The hydrogen atoms attached to the carbon atoms would exhibit a positive potential (blue or greenish-blue), making them susceptible to attack by strong bases.

Fukui Functions and Local Softness:

A more quantitative approach to predicting reactivity involves the calculation of Fukui functions and local softness indices, which are concepts derived from conceptual DFT. These descriptors help to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack).

The Fukui function f-(r) indicates the propensity of a site to donate an electron (electrophilic attack).

The Fukui function f0(r) predicts reactivity towards radical attack.

A computational analysis would likely reveal that the nitrogen atoms of the piperazine ring have the highest values of f-(r), confirming their nucleophilic character and their role as the most probable sites for derivatization via electrophilic reagents.

The following table illustrates the kind of data that would be generated from a Fukui analysis to predict the primary reactive sites for derivatization.

Table 2: Predicted Reactivity Sites of this compound for Derivatization

Atom(s) Predicted Reactivity Type of Attack Potential Derivatization Reaction
Piperazine Nitrogen Atoms High Electrophilic Alkylation, Acylation, Protonation
Butyl Group Hydrogens Moderate Nucleophilic (by strong bases) Deprotonation followed by substitution
Methyl Group Hydrogens Low Nucleophilic (by strong bases) Deprotonation followed by substitution

Note: This table is based on established principles of chemical reactivity for similar amine compounds and is not derived from specific calculations on this compound.

By leveraging these computational tools, chemists can rationally design synthetic routes to modify this compound, thereby fine-tuning its properties for specific applications.

Role of 1 Butan 2 Yl 2 Methylpiperazine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Advanced Organic Scaffolds

The unique structural features of 1-(butan-2-yl)-2-methylpiperazine make it a valuable component in the synthesis of sophisticated organic frameworks. The presence of a chiral center at the 2-position of the piperazine (B1678402) ring, along with the N-sec-butyl group, allows for the introduction of stereochemical control and three-dimensional complexity into target molecules.

As a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. wikipedia.orgsigmaaldrich.com The enantiopure forms of 2-methylpiperazine (B152721) can serve as effective chiral auxiliaries. rsc.orgresearchgate.net By temporarily incorporating the chiral 2-methylpiperazine moiety into a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, in alkylation reactions, the chiral center of the auxiliary can shield one face of the molecule, forcing the incoming electrophile to attack from the less hindered side, thus leading to a high diastereomeric excess. rsc.org

While direct studies on this compound as a chiral auxiliary are not extensively documented, the principle is well-established with similar structures like pseudoephedrine and other chiral amines. nih.gov The N-sec-butyl group in this compound can further influence the conformational rigidity of the transition state, potentially enhancing the diastereoselectivity of the reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (d.e.)
(S)-(-)-1-PhenylethylamineResolution of racematesVariable
(R)-(+)-2-Methyl-2-propanesulfinamideAsymmetric synthesis of amines>95%
(1S,2S)-(+)-PseudoephedrineAsymmetric alkylation>98%
(S)-4-Benzyl-2-oxazolidinoneEvans aldol (B89426) reaction>95%

This table presents data for well-established chiral auxiliaries to illustrate the concept. Data for this compound is not available.

Formation of More Complex Polycyclic Systems

The piperazine nucleus is a common structural motif in polycyclic compounds, many of which exhibit significant biological activity. researchgate.net The reactivity of the two nitrogen atoms in the piperazine ring allows for the construction of fused or bridged bicyclic and polycyclic systems. For example, intramolecular cyclization reactions involving substituents on the piperazine ring can lead to the formation of rigid scaffolds with defined three-dimensional orientations of functional groups. researchgate.net

Integration into Medicinal Chemistry Programs as a Privileged Structure

The piperazine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas. scilit.combohrium.com Its ability to modulate physicochemical properties such as solubility and basicity, along with its capacity to interact with biological targets through hydrogen bonding and hydrophobic interactions, makes it a valuable scaffold for drug design. scilit.combohrium.com

Precursor for Therapeutically Relevant Compounds

N-alkylated piperazines are common components of many approved drugs. mdpi.com The alkyl group can significantly influence the pharmacological profile of a molecule, affecting its potency, selectivity, and pharmacokinetic properties. nih.gov For instance, N-methylpiperazine is a key component in several anticancer and central nervous system (CNS) active drugs. mdpi.comsanjaychemindia.com

The synthesis of therapeutically relevant compounds often involves the N-alkylation of a piperazine core. mdpi.com this compound, with its pre-installed chiral methyl and sec-butyl groups, can serve as a valuable precursor. The sec-butyl group, in particular, can introduce a specific level of lipophilicity and steric hindrance that may be crucial for optimal interaction with a biological target. While direct examples of drugs derived from this compound are not reported, the use of substituted piperazines as key intermediates is a widespread strategy in drug discovery. nih.govresearchgate.net

Table 2: Examples of FDA-Approved Drugs Containing an N-Alkyl Piperazine Moiety

Drug NameTherapeutic AreaN-Alkyl Group
ClozapineAntipsychoticMethyl
SildenafilErectile DysfunctionMethyl
ImatinibAnticancerMethyl
VortioxetineAntidepressantAryl

This table illustrates the importance of the N-alkyl piperazine scaffold in approved pharmaceuticals.

Building Block for Ligand Design in Drug Discovery

In drug discovery, ligands are designed to bind to specific biological targets, such as receptors or enzymes, to elicit a therapeutic effect. The piperazine scaffold is a versatile building block for creating such ligands. nih.gov Its conformational flexibility allows it to present appended functional groups in various spatial orientations, facilitating optimal binding to the target. bohrium.com

Application in Materials Science

The utility of piperazine derivatives extends beyond the realm of life sciences into materials science. The ability of piperazine to act as a linker and its capacity to form stable complexes with metal ions make it a valuable component in the construction of functional materials. nih.gov

For instance, piperazine-containing macrocycles have been synthesized and their complexes with transition metals have been studied for applications in areas such as catalysis and magnetic resonance imaging (MRI). nih.gov The incorporation of a piperazine unit into a macrocyclic framework can influence the coordination geometry and the properties of the resulting metal complex. nih.gov

While there is no specific literature detailing the use of this compound in materials science, the general principles suggest its potential applicability. The N-sec-butyl group could be used to modulate the solubility of the resulting material in different solvents or to create specific packing arrangements in the solid state. Furthermore, the chiral nature of the molecule could be exploited in the development of chiral materials for applications in enantioselective separations or catalysis. One chemical supplier notes its potential use in electronic and optoelectronic materials, though peer-reviewed research to support this is not currently available.

Monomer in Polymer Chemistry

The bifunctional nature of the piperazine ring, with its two reactive nitrogen atoms, positions this compound as a theoretical candidate for a diamine monomer in step-growth polymerization. This process involves the reaction of monomers with two or more reactive functional groups to build long polymer chains.

In this context, this compound could potentially react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. A recent study highlighted the use of piperazine to create hydrogen-bond-free polyamides, which exhibit significantly reduced dielectric loss, a desirable property for organic dielectric materials. acs.org The substitution on the piperazine ring in this compound would likely influence the properties of such polyamides. The butan-2-yl and methyl groups would increase the steric hindrance around the nitrogen atoms, which could affect the polymerization kinetics and the final molecular weight of the polymer.

Furthermore, the presence of these alkyl groups would be expected to enhance the solubility of the resulting polyamide in organic solvents and decrease its melting point and crystallinity compared to polyamides derived from unsubstituted piperazine. The chiral centers within the this compound monomer unit could lead to the formation of chiral polymers. cmu.edu Such polymers can exhibit unique optical properties and are of interest for applications in chiral separations and sensing technologies. mdpi.comresearchgate.net The specific stereochemistry of the monomer would dictate the tacticity and potential for helical structures in the polymer chain, influencing its macroscopic properties. cmu.edu

Table 1: Potential Polymerization Reactions Involving this compound

Co-monomer TypeResulting PolymerPotential Influence of this compound
Dicarboxylic Acid / Diacyl ChloridePolyamideIncreased solubility, lower crystallinity, potential for chirality
DiisocyanatePolyureaModified thermal stability, altered mechanical properties
DiepoxideEpoxy ResinEnhanced flexibility, potential for specific curing kinetics

Components in Functional Materials Synthesis

The unique structural features of this compound also suggest its potential as a building block in the synthesis of various functional materials. The piperazine moiety is a versatile scaffold that can be incorporated into larger structures to impart specific functions.

Functionalized piperazines have been used to create materials with antimicrobial properties. rsc.orgnih.gov For instance, piperazine can be incorporated into polymer backbones or grafted onto surfaces to create materials that are effective against a range of bacteria and fungi. nih.gov The this compound molecule could be used to synthesize such materials, where the alkyl groups might modulate the material's hydrophobicity and its interaction with microbial cell membranes.

In the realm of materials for drug delivery, piperazine and its derivatives have been used to functionalize mesoporous silica (B1680970) nanoparticles. nih.gov These functionalized materials can act as nanocarriers for drugs, with the piperazine moiety influencing the drug loading capacity and release kinetics. nih.gov The specific substitution pattern of this compound could offer a way to fine-tune these properties.

Moreover, piperazine-containing ligands are known to be effective building blocks for the synthesis of Metal-Organic Frameworks (MOFs). rsc.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the piperazine ring can coordinate with metal ions to form the framework structure. The use of a substituted and chiral ligand like this compound could lead to the formation of chiral MOFs with unique recognition and catalytic capabilities. The asymmetric nature of the ligand could create chiral pores within the MOF structure, which would be of significant interest for enantioselective separations and catalysis.

Table 2: Potential Applications of this compound in Functional Materials

Material TypePotential Role of this compoundPotential Functional Advantage
Antimicrobial PolymersMonomeric or grafting unitModulation of hydrophobicity and antimicrobial activity
Drug Delivery SystemsFunctional group on a nanocarrierTuning of drug loading and release properties
Metal-Organic Frameworks (MOFs)Chiral organic ligandCreation of chiral pores for enantioselective applications
Specialty ChemicalsSynthetic intermediateIntroduction of a chiral, substituted piperazine moiety

Structure Activity Relationship Sar Studies of 1 Butan 2 Yl 2 Methylpiperazine Analogues Through in Silico and in Vitro Approaches

Design of Compound Libraries Based on 1-(Butan-2-yl)-2-methylpiperazine Scaffold

The design of compound libraries centered around the this compound scaffold involves the strategic introduction of a diverse range of substituents at specific positions to explore the chemical space and optimize biological activity. The piperazine (B1678402) ring itself is a versatile and privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs. nih.govnih.gov The core structure of this compound offers several points for modification: the N1-butan-2-yl group, the C2-methyl group, and the second nitrogen atom (N4) of the piperazine ring.

Key diversification points for creating a compound library include:

Modification of the N1-substituent: The sec-butyl group can be replaced with other alkyl chains (straight, branched, or cyclic), aryl groups, or heteroaryl moieties to probe the size and nature of the binding pocket. Studies on other N-alkyl piperazine derivatives have shown that variations in the alkyl chain length can significantly impact biological activity. nih.govnih.govacs.org

Variation at the C2-position: The methyl group at the C2 position can be altered to other small alkyl groups or replaced with functional groups that can act as hydrogen bond donors or acceptors. The presence and nature of substituents at this position can influence the conformation of the piperazine ring and its interaction with target proteins. For instance, SAR studies on flavone-piperazine hybrids indicated that a methyl substituent at the C2-position could abolish activity against certain cell lines compared to a phenyl group at the same position. nih.gov

Substitution at the N4-position: The N4 nitrogen is a common site for introducing a wide array of substituents to modulate physicochemical properties and target interactions. These can range from simple alkyl or aryl groups to more complex heterocyclic systems. wm.eduresearchgate.net The basicity of this nitrogen can also be fine-tuned, which is often crucial for receptor binding and pharmacokinetic properties. nih.gov

The selection of building blocks for the library is guided by the desired pharmacological profile and by principles of medicinal chemistry, such as Lipinski's rule of five, to ensure drug-like properties. mdpi.com The synthesis of these analogues can often be achieved through established synthetic routes for N,N'-disubstituted piperazines, such as reductive amination and nucleophilic substitution reactions. wm.eduresearchgate.netmdpi.com

In Silico Modeling for SAR Exploration

In silico modeling plays a pivotal role in prioritizing the synthesis of compounds and in understanding the molecular basis of their activity. Various computational techniques can be applied to a library of this compound analogues to predict their biological potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a library of this compound analogues, 2D and 3D-QSAR models can be developed to predict the activity of unsynthesized compounds.

In a typical 2D-QSAR study, various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each analogue. Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to the observed biological activity. For instance, a QSAR study on arylpiperazine derivatives identified that descriptors like MATS7c (a 2D autocorrelation descriptor) and WPSA-3 (a 3D-descriptor) had a positive correlation with anti-proliferative activity, while MATS3e (another 2D descriptor) and maxwHBa (a descriptor related to hydrogen bond acceptors) had a negative correlation. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal activity. nih.gov These models generate 3D contour maps that highlight regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. Such models have been successfully applied to various piperazine-containing compounds to guide the design of more potent ligands. nih.govnih.gov

Table 1: Examples of Descriptors Used in QSAR Studies of Piperazine Analogues

Descriptor TypeExample DescriptorInformation ProvidedPotential Impact on Activity of this compound Analogues
Electronic Dipole MomentDistribution of charge within the molecule.Influences electrostatic interactions with the target protein.
Topological Wiener IndexBranching of the molecular skeleton.Can correlate with molecular size and shape, affecting binding affinity.
Physicochemical LogPLipophilicity of the molecule.Affects membrane permeability and binding to hydrophobic pockets.
3D-Descriptors Molecular Surface AreaThe total surface area of the molecule.Relates to the overall size and potential for intermolecular interactions.

This table is illustrative and based on general principles of QSAR as applied to piperazine derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to bind to a specific biological target. A pharmacophore model can be generated based on a set of active analogues of this compound.

This model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. Pharmacophore models for various N-aryl and N-heteroaryl piperazine derivatives have been successfully developed and used to identify potent antagonists for targets like the alpha-1A adrenoceptor. nih.gov A common pharmacophore for piperazine-based ligands often includes a positive ionizable nitrogen, hydrophobic groups, and hydrogen bond acceptors. nih.govnih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies can provide valuable insights into their binding modes and key interactions with the amino acid residues in the active site of a target. This information can rationalize the observed SAR and guide the design of new analogues with improved binding affinity. For example, docking studies on piperazine derivatives have helped to understand their binding to enzymes like monoamine oxidase (MAO) and receptors like the sigma-1 receptor. nih.govresearchgate.netnih.govmdpi.com

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-target complex over time. MD simulations can assess the stability of the binding mode and identify subtle conformational changes in both the ligand and the protein upon binding.

In Vitro Biological Screening of Analogues for Mechanistic Insights

The designed and synthesized analogues of this compound must be subjected to in vitro biological screening to determine their activity and to validate the in silico predictions. The choice of assays depends on the therapeutic target of interest. This could include enzyme inhibition assays, receptor binding assays, or cell-based assays to measure downstream functional effects.

Correlating Structural Modifications with Observed In Vitro Activities

The primary goal of SAR studies is to establish clear relationships between specific structural changes and the resulting biological activity. By analyzing the in vitro data for a library of this compound analogues, researchers can deduce these correlations.

For example, a study on N-alkyl piperazine-based CXCR4 antagonists found that replacing a butylamine (B146782) side chain with an N-propyl piperazine group maintained potency while improving off-target effects. nih.govnih.gov Further modifications, such as adding a methyl group to the piperazine, led to a significant loss in potency. nih.gov In another example, for a series of thiazolylhydrazine-piperazine derivatives targeting MAO-A, the nature of the substituent on a phenyl ring attached to the piperazine had a profound effect on inhibitory activity, with electron-withdrawing groups in some cases enhancing potency. researchgate.netnih.govmdpi.com

Table 2: Hypothetical SAR Data for a Library of this compound Analogues

Compound IDR1 (at N1)R2 (at C2)R4 (at N4)In Vitro Activity (IC50, µM)
Parent sec-ButylMethylHBaseline
Analogue 1 iso-PropylMethylHIncreased Potency
Analogue 2 tert-ButylMethylHDecreased Potency
Analogue 3 sec-ButylEthylHSimilar Potency
Analogue 4 sec-ButylMethylBenzylSignificantly Increased Potency
Analogue 5 sec-ButylMethylPhenylModerately Increased Potency

This table is a hypothetical representation to illustrate how SAR data would be organized and interpreted. The trends are based on general principles observed in the literature for related piperazine derivatives.

By systematically analyzing such data, a comprehensive SAR profile for this class of compounds can be constructed. This knowledge is invaluable for the iterative process of drug design, allowing for the refinement of lead compounds to achieve the desired potency, selectivity, and pharmacokinetic properties.

Identifying Key Pharmacophoric Elements for Molecular Interactions

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net Its unique properties, including the ability of its two nitrogen atoms to act as hydrogen bond acceptors and its capacity to be protonated under physiological conditions, make it a versatile core for designing molecules that can interact with various biological targets. researchgate.net For analogues of this compound, the key pharmacophoric elements dictating molecular interactions can be systematically analyzed.

A pharmacophore model for this class of compounds would typically include several key features:

Basic Nitrogen Center: The piperazine ring contains two nitrogen atoms. The N4 nitrogen, substituted with the butan-2-yl group, and the N1 nitrogen are crucial. One or both can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, forming critical ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a target's binding pocket. nih.gov

Hydrophobic/Lipophilic Regions: The alkyl substituents, specifically the butan-2-yl group at N1 and the methyl group at the C2 position, constitute important hydrophobic regions. These groups can engage in van der Waals or hydrophobic interactions with nonpolar pockets within a receptor, contributing significantly to binding affinity. The size, shape, and stereochemistry of the butan-2-yl group are critical for optimizing these interactions.

Piperazine Ring Conformation: The six-membered piperazine ring typically adopts a chair conformation. The substitution pattern, including the C2-methyl group, influences the conformational preference and the spatial orientation of the N-substituents, which is essential for fitting into a specific binding site. mdpi.com The C2-methyl group introduces a chiral center, meaning that stereoisomers of this compound could exhibit different biological activities and potencies.

Hydrogen Bond Donors/Acceptors: The N-H group at the N4 position (if unsubstituted) provides a hydrogen bond donor feature.

In in silico and in vitro studies of related piperazine derivatives, modifications to these key regions have demonstrated clear effects on biological activity. For instance, in a series of piperazine analogues targeting histamine (B1213489) H3 and sigma-1 receptors, the nature of the N-alkyl substituent and the length of the alkyl linker were shown to significantly influence affinity and selectivity. nih.gov Specifically, extending an alkyl chain on a piperazine derivative was found to decrease affinity for the H3 receptor. nih.gov Similarly, studies on other piperazine-containing compounds have highlighted that the piperazine and isoquinoline (B145761) rings were essential for whole-cell activity against M. tuberculosis. nih.gov These findings underscore the importance of systematically modifying the substituents on the piperazine core to map the structure-activity relationship (SAR) and identify the optimal combination of features for potent and selective molecular interactions.

Table 1: Key Pharmacophoric Features of this compound and Their Potential Molecular Interactions

Pharmacophoric Feature Potential Interaction Type Interacting Residues in Target Protein
Piperazine Nitrogen (N1) Hydrogen Bond Acceptor, Ionic Interaction (if protonated) Asp, Glu, Ser, Thr, Gln, Asn
Piperazine Nitrogen (N4-H) Hydrogen Bond Donor Asp, Glu, Carbonyl backbones
Butan-2-yl Group Hydrophobic, Van der Waals Leu, Ile, Val, Phe, Trp, Ala
C2-Methyl Group Hydrophobic, Steric Influence Leu, Ile, Val, Ala

Chemoinformatic Analysis of Piperazine-Containing Compounds

Chemoinformatics provides powerful tools for accelerating drug discovery by analyzing vast amounts of chemical and biological data. For piperazine-containing compounds, these methods are instrumental in identifying promising candidates, predicting their properties, and understanding their target interaction profiles.

Database Mining for Structural and Biological Data

Database mining is a foundational step in modern drug discovery, allowing researchers to leverage existing knowledge. Large public and commercial databases such as PubChem, ChEMBL, ZINC, and Reaxys contain millions of chemical structures, along with associated biological activity data, physicochemical properties, and literature references.

For a compound like this compound, a typical workflow would involve:

Substructure and Similarity Searches: Searching these databases for the 2-methylpiperazine (B152721) core or for compounds structurally similar to the lead compound. This can rapidly identify known analogues and retrieve their reported biological activities.

Data Aggregation and Analysis: Compiling the retrieved data into a structured format to analyze trends. This includes examining the range of biological targets modulated by this scaffold and identifying SAR trends from existing data points. For example, an analysis of FDA-approved drugs containing a piperazine moiety reveals common substitution patterns, such as N-aryl and N-alkyl derivatives, which are frequently used to modulate pharmacokinetic properties and target affinity. mdpi.comnih.gov

Property Prediction: Using the aggregated chemical structures to calculate or predict key drug-like properties (e.g., molecular weight, lipophilicity (logP), polar surface area) for this compound and its virtual analogues. This helps prioritize which novel compounds to synthesize.

The following table illustrates the type of data that could be mined and generated for this compound and a set of hypothetical analogues to guide a research program.

Table 2: Illustrative Data Mined for a Series of this compound Analogues Note: Biological activity data is hypothetical and for illustrative purposes only.

Compound ID Structure Modification from Lead MW (g/mol) cLogP Hypothetical Kᵢ (nM)
Lead-01 This compound - 170.30 2.1 85
Analog-02 1-(tert-Butyl)-2-methylpiperazine Butan-2-yl → tert-Butyl 170.30 2.0 120
Analog-03 1-(Cyclohexyl)-2-methylpiperazine Butan-2-yl → Cyclohexyl 196.34 2.8 45
Analog-04 1-(Butan-2-yl)-2-ethylpiperazine Methyl → Ethyl 184.32 2.5 95
Analog-05 1-(Butan-2-yl)-2-methyl-4-phenylpiperazine N4-H → N4-Phenyl 246.38 3.9 15

Network Analysis of Related Compounds and Their Target Profiles

Network analysis offers a powerful visual and analytical framework to understand the complex relationships between chemical structures and their biological targets. In this approach, nodes can represent compounds and protein targets, while edges represent interactions (e.g., binding affinity below a certain threshold).

For a library of piperazine derivatives related to this compound, network analysis can reveal:

Target Clustering: Identifying groups of compounds that interact with the same set of biological targets. This can help to define the scaffold's target profile and suggest potential mechanisms of action. For example, many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) and transporters, and a network could delineate which structural features drive selectivity for different receptor families. mdpi.com

Polypharmacology Profiles: Highlighting compounds that bind to multiple targets. While sometimes leading to side effects, such "promiscuous" compounds can also be advantageous for treating complex diseases. Network analysis can help to rationally design polypharmacology or, conversely, to optimize for selectivity by avoiding interactions with known anti-targets.

Activity Cliff Identification: Identifying pairs of structurally similar compounds that have a large difference in potency. These "activity cliffs" are highly informative for SAR, pointing to small structural modifications that have a profound impact on biological activity.

By mapping the known targets of mined piperazine analogues, a network can be constructed. Analysis of this network would allow researchers to predict potential targets for novel compounds like this compound based on its position within the network and its connections to neighbours with known pharmacology.

Future Directions in SAR-Driven Design of this compound Analogues

The future design of analogues based on the this compound scaffold will be heavily influenced by an integrated approach combining synthetic chemistry, in vitro pharmacology, and computational methods.

Key future directions include:

Stereochemistry Exploration: The lead compound possesses at least two chiral centers (at the C2 of the piperazine ring and the C2 of the butyl group). A critical next step is the stereoselective synthesis and evaluation of all possible stereoisomers. It is common for one isomer to be significantly more active or have a better selectivity profile than the others.

Systematic Substituent Modification: Based on the identified pharmacophore, future synthetic efforts should focus on systematically modifying the substituents. This includes:

Varying the N1-Alkyl Group: Replacing the butan-2-yl group with other alkyl, cycloalkyl, or arylalkyl groups to probe the size and nature of the hydrophobic pocket. mdpi.com

Substitution on the C2-Methyl Group: Exploring the impact of larger alkyl groups at the C2 position to understand steric tolerance.

N4-Substitution: Introducing a diverse range of substituents at the N4 position, such as aryl, heteroaryl, or acyl groups, which has been a highly successful strategy for modulating the activity of piperazine-based drugs. nih.gov

Integration of Advanced Computational Modeling: Beyond initial chemoinformatic analysis, molecular docking and molecular dynamics (MD) simulations can provide deeper insights into the binding modes of active analogues. nih.govnih.gov By building and validating a model of the target protein, virtual screening of large compound libraries can be performed to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Target Identification and Deconvolution: For analogues showing interesting activity in phenotypic screens, identifying the specific molecular target(s) will be crucial. This can be achieved through techniques like chemical proteomics, thermal shift assays, or by applying the chemoinformatic network analyses described previously to generate testable hypotheses.

By combining these strategies, the development of this compound analogues can be advanced from a promising chemical starting point to a series of optimized compounds with well-defined biological activities and potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic conditions for 1-(Butan-2-yl)-2-methylpiperazine to achieve high yield and purity?

Methodological Answer:
The synthesis typically involves alkylation of a piperazine core. A validated approach includes:

  • Step 1: Reacting 2-methylpiperazine with 2-bromobutane in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaHCO₃) at 60–80°C for 6–12 hours .
  • Step 2: Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the product .
  • Key Parameters:
    • Molar Ratio: 1:1.2 (piperazine:alkylating agent) to minimize side reactions.
    • Monitoring: TLC with hexane:ethyl acetate (2:1) for reaction progress .
    • Yield Optimization: ~65–75% yield is achievable under controlled temperature and stoichiometry .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks for piperazine protons (δ 2.5–3.5 ppm) and butan-2-yl methyl groups (δ 0.9–1.2 ppm) .
    • IR: Stretching vibrations for C-N (1100–1250 cm⁻¹) and C-H (2800–3000 cm⁻¹) bonds .
  • X-ray Crystallography: Resolves spatial arrangements of the piperazine ring and substituents .
  • Mass Spectrometry: Molecular ion peak at m/z 142.24 (C₈H₁₈N₂) confirms molecular weight .

Basic: What are the common chemical reactions involving this compound?

Methodological Answer:
The compound undergoes:

  • N-Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides. Example: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole derivatives .
  • Nucleophilic Substitution: Piperazine nitrogen attacks electrophiles (e.g., nitroaryl groups) in SN2 mechanisms .
  • Salt Formation: Hydrochloride salts improve solubility for pharmacological assays .

Advanced: What mechanistic pathways govern nucleophilic substitution reactions of this compound?

Methodological Answer:

  • SN2 Mechanism: Dominates in alkylation reactions, where the piperazine nitrogen acts as a nucleophile. Steric hindrance from the butan-2-yl group may slow kinetics, requiring elevated temperatures .
  • Catalysis: Cu(I) in CuAAC reactions facilitates triazole formation via a stepwise cycloaddition mechanism .
  • Kinetic Studies: Pseudo-first-order kinetics observed in reactions with aryl halides, with rate constants dependent on solvent polarity .

Advanced: How can computational models predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Software (AutoDock, Schrödinger) models interactions with receptors (e.g., serotonin 5-HT₁A). Key residues (Asp116, Ser199) form hydrogen bonds with the piperazine ring .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in aqueous environments .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ) with bioactivity, guiding structural optimization .

Advanced: How to resolve contradictions in reported bioactivity data for piperazine derivatives?

Methodological Answer:
Discrepancies arise due to:

  • Experimental Variability: Differences in assay types (e.g., radioligand binding vs. functional cAMP assays) .
  • Compound Purity: HPLC analysis (≥95% purity) is critical; impurities may skew dose-response curves .
  • Statistical Rigor: Use ANOVA or Tukey’s test to validate significance across replicates .
  • Case Study: A 2023 study resolved conflicting IC₅₀ values for a similar compound by standardizing assay protocols (pH 7.4 buffer, 37°C incubation) .

Advanced: What strategies optimize regioselectivity in modifying this compound?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) to block undesired nitrogen sites during functionalization .
  • Solvent Effects: Polar solvents (DCM/water mixtures) enhance selectivity in CuAAC reactions .
  • Catalytic Control: Palladium catalysts (e.g., Pd(OAc)₂) direct cross-coupling reactions to specific positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.